molecular formula C17H17FN2O5 B5138589 N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5138589
M. Wt: 348.32 g/mol
InChI Key: GXOYILHSHHQQMD-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide, also known as FENB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FENB belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is believed to exert its effects by modulating the activity of certain neurotransmitters and receptors in the brain. Specifically, it has been shown to increase the levels of serotonin and dopamine, two neurotransmitters that play a key role in mood regulation and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, its psychoactive properties and potential for abuse make it difficult to use in clinical studies and may limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide. One area of interest is its potential for the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new analogs of this compound with improved therapeutic properties.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves several steps, including the reaction of 4-fluoroacetophenone with nitroethane to produce 2-nitro-1-(4-fluorophenyl)propan-1-one. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzaldehyde to yield this compound.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5/c1-24-15-9-13(14(20(22)23)10-16(15)25-2)17(21)19-8-7-11-3-5-12(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYILHSHHQQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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